molecular formula C21H24ClN3O3 B278159 Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B278159
M. Wt: 401.9 g/mol
InChI Key: WSKNNRUYIFGAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate, also known as CMMPB, is a compound that has been extensively studied for its potential use as a therapeutic agent.

Mechanism Of Action

The mechanism of action of Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate also inhibits the activity of protein kinase C, a protein that is involved in cell signaling and growth.
Biochemical and Physiological Effects
Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In Alzheimer's disease research, Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been shown to reduce the accumulation of beta-amyloid and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate in lab experiments is its potent inhibitory effects on cancer cell growth and protein kinase C activity. However, one limitation of using Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

For Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate research include the development of more potent and selective analogs, the investigation of its potential use in combination with other therapeutic agents, and the evaluation of its safety and efficacy in clinical trials. Additionally, the potential use of Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate in other diseases, such as Parkinson's disease, should be explored.

Synthesis Methods

The synthesis of Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves several steps, including the reaction of 3-chloro-4-methylbenzoyl chloride with 4-(4-methylpiperazin-1-yl)aniline to form 3-chloro-4-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide. This compound is then reacted with methyl 3-bromobenzoate in the presence of a palladium catalyst to form Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. The synthesis method has been optimized to produce high yields of pure Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate.

Scientific Research Applications

Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been studied for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has been shown to reduce the accumulation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

properties

Product Name

Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H24ClN3O3/c1-14-4-5-15(12-17(14)22)20(26)23-18-13-16(21(27)28-3)6-7-19(18)25-10-8-24(2)9-11-25/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)

InChI Key

WSKNNRUYIFGAIB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C)Cl

Origin of Product

United States

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